molecular formula C16H21NO5 B2629267 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid CAS No. 2287058-45-9

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Cat. No. B2629267
CAS RN: 2287058-45-9
M. Wt: 307.346
InChI Key: IYDZXEUATLHUCH-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, also known as MEM-3, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is not fully understood, but it is thought to act on various molecular targets in the body. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to modulate the activity of immune cells such as T-cells and macrophages.
Biochemical and Physiological Effects:
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in animal and cell studies. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to modulate immune cell activity and reduce inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in lab experiments is its unique chemical structure, which may make it a promising candidate for drug development. Another advantage is its potential therapeutic applications in various fields of medicine. However, one limitation of using 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in lab experiments is the lack of knowledge about its mechanism of action, which may make it difficult to design experiments that target specific molecular pathways.

Future Directions

There are several future directions for research on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. In neurology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential anticancer agent. In immunology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential treatment for autoimmune diseases. Additionally, future studies could focus on further elucidating the mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid and identifying its molecular targets in the body.
Conclusion:
In conclusion, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a promising chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The synthesis method of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves several steps, and the compound has been studied for its potential therapeutic applications in various fields of medicine. The mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is not fully understood, but it is thought to act on various molecular targets in the body. 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, and there are several future directions for research on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid.

Synthesis Methods

The synthesis of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves several steps, starting with the reaction of piperidine with paraformaldehyde to form 3-(methoxymethyl)piperidine. This intermediate is then reacted with benzyl chloroformate to form 3-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. The final product is obtained through purification and isolation using chromatography techniques.

Scientific Research Applications

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been studied for its anticancer properties and may be useful in the development of new cancer treatments. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

3-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-21-12-16(14(18)19)8-5-9-17(11-16)15(20)22-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDZXEUATLHUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

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